3,4-Dichloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]benzamide, commonly referred to as U-47700 in scientific literature, is a synthetic opioid belonging to the benzamide class. [] This compound was initially synthesized in the 1970s as part of a research effort to develop new analgesic medications. [] Although U-47700 showed promising analgesic properties in preclinical studies, it was not developed for clinical use due to concerns about its potential for abuse and dependence. [] Despite this, the emergence of U-47700 as a novel psychoactive substance (NPS) has spurred renewed scientific interest in its pharmacological properties and potential risks. []
The original synthesis of U-47700 and its derivatives was patented by the Upjohn Company in the 1970s. [] While the specific details of the original synthesis may be proprietary, similar benzamide-based opioid analgesics typically involve a multistep synthesis starting from substituted benzoic acids. These synthetic routes often involve:
U-47700 primarily exerts its pharmacological effects through its action on opioid receptors. [] It demonstrates a high binding affinity for the μ-opioid receptor (MOR), which is the primary target of many clinically used opioid analgesics. [] U-47700 also displays affinity for the κ-opioid receptor (KOR), although this affinity is generally lower than that observed for the MOR. [] Upon binding to opioid receptors, U-47700 is believed to activate downstream signaling pathways that ultimately lead to its observed effects, which include:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2